molecular formula C10H15BN2O4 B1315963 (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid CAS No. 227473-82-7

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

Cat. No. B1315963
M. Wt: 238.05 g/mol
InChI Key: MRDJGFRQZHXGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .

Scientific Research Applications

Synthesis and Catalysis

The tert-butoxycarbonyl (Boc) group is crucial for the protection of amines in various synthetic pathways, making compounds like (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid valuable in chemical synthesis. For instance, it has been employed in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, offering a straightforward method for generating N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007). Similarly, tert-butoxycarbonyl chloride (BocCI) has been used to introduce the Boc group into hindered amino acids, highlighting its utility for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Advanced Synthesis

Rhodium-catalyzed N-tert-butoxycarbonyl (Boc) amination by directed C-H bond activation showcases an innovative application, facilitating the introduction of N-Boc protected amino groups into aromatic nuclei. This method has been extended to the synthesis of complex alkaloids, demonstrating the versatility and efficiency of Boc-protected intermediates in organic synthesis (Wippich et al., 2016).

Pharmaceutical Intermediates

The Boc group plays a pivotal role in the development of pharmaceuticals. A notable application includes its use in the synthesis of HIV protease inhibitors, where a key intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, was prepared via Pd-mediated coupling of boronic acid with 2-bromopyridine. This step is critical for producing compounds with potent antiviral activities, exemplifying the significance of Boc-protected intermediates in medicinal chemistry (Xu et al., 2002).

Protecting Group Strategies

Boc-protected N-carboxanhydrides of amino acids demonstrate the utility of Boc as a protecting group in peptide synthesis. The ability to undergo base-induced dimerization in aprotic media to form pyrrolidine analogs underlines the strategic use of Boc-protected intermediates in the synthesis of complex peptide structures (Leban & Colson, 1996).

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDJGFRQZHXGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572046
Record name {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

CAS RN

227473-82-7
Record name {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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